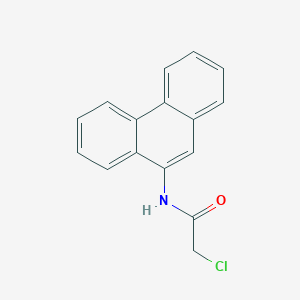
2-Chloro-n-(phenanthren-9-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-n-(phenanthren-9-yl)acetamide is an organic compound with the molecular formula C16H12ClNO It is a derivative of acetamide, where the acetamide group is substituted with a phenanthrene ring and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-(phenanthren-9-yl)acetamide typically involves the reaction of phenanthrene-9-ylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-(phenanthren-9-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The phenanthrene ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Major Products Formed
Nucleophilic Substitution: Formation of new amide or thioamide derivatives.
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of phenanthrene-9-ylamine derivatives.
Scientific Research Applications
2-Chloro-n-(phenanthren-9-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-n-(phenanthren-9-yl)acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The phenanthrene ring can intercalate with DNA, potentially disrupting DNA replication and transcription. The chlorine atom and acetamide group may also interact with proteins and enzymes, affecting their function.
Comparison with Similar Compounds
2-Chloro-n-(phenanthren-9-yl)acetamide can be compared with other similar compounds, such as:
2-Chloro-n-(anthracen-9-yl)acetamide: Similar structure but with an anthracene ring instead of phenanthrene.
2-Chloro-n-(naphthalen-1-yl)acetamide: Contains a naphthalene ring, making it less bulky than phenanthrene.
2-Chloro-n-(pyren-1-yl)acetamide: Contains a pyrene ring, which is larger and more planar than phenanthrene.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
39787-98-9 |
|---|---|
Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
2-chloro-N-phenanthren-9-ylacetamide |
InChI |
InChI=1S/C16H12ClNO/c17-10-16(19)18-15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9H,10H2,(H,18,19) |
InChI Key |
CLIQGHZJMZADEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















